molecular formula C12H22N2O4S B1598997 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 702669-96-3

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1598997
CAS RN: 702669-96-3
M. Wt: 290.38 g/mol
InChI Key: ZCPDNHYCKFESLN-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid, or 4-MPSPCA, is an organic compound belonging to the class of piperidines. It is a synthetic molecule that has a wide range of applications in scientific research, including drug design and development, and biochemistry. 4-MPSPCA is a versatile compound that can be used to study a variety of biological processes.

Scientific Research Applications

Synthesis and Biological Activities

1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid and its derivatives have been explored for their synthesis and potential biological activities. A study by Aziz‐ur‐Rehman et al. (2017) introduced new derivatives synthesized from various carboxylic acids through a series of steps, culminating in compounds exhibiting significant antibacterial properties Aziz‐ur‐Rehman et al., 2017. This indicates a promising avenue for the development of novel antibacterial agents.

Anticancer Potential

Research by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids highlighted their evaluation as anticancer agents. The synthesized compounds demonstrated considerable potency against cancer, suggesting the potential of such derivatives in cancer therapy Rehman et al., 2018.

Antimicrobial Applications

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and assessed their antimicrobial efficacy against pathogens affecting tomato plants. The study revealed that certain derivatives exhibited significant antimicrobial activity, underlining the importance of structural variations in enhancing biological effectiveness Vinaya et al., 2009.

Enzyme Inhibition

Karaman et al. (2016) investigated the synthesis of sulfonyl hydrazone derivatives featuring piperidine rings for their antioxidant and anticholinesterase activities. The study identified compounds with significant enzyme inhibition potential, suggesting applications in treating conditions associated with oxidative stress and cholinesterase imbalance Karaman et al., 2016.

Chemical Synthesis and Structural Analysis

Shahzadi et al. (2008) synthesized and characterized a 4-methylpiperidine derivative, examining its crystal structure and biological activity. The study provided insights into the compound's antimicrobial potential and its structural properties, contributing to a deeper understanding of its reactivity and interaction with biological targets Shahzadi et al., 2008.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPDNHYCKFESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408028
Record name 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702669-96-3
Record name 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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